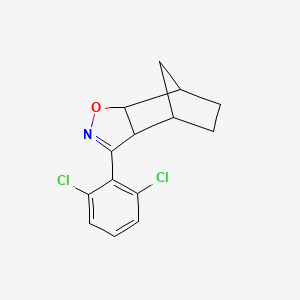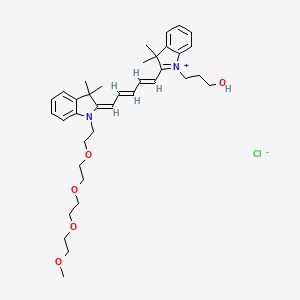![molecular formula C30H31N7 B1193415 3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine is a novel compound known for its potent inhibitory effects on the insulin-like growth factor-1 receptor kinase. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
科学的研究の応用
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the insulin-like growth factor-1 receptor.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine involves multiple steps, starting from the preparation of the cyclobutyl and quinolinyl intermediates. The key steps include:
Cyclobutyl Intermediate Preparation: The cyclobutyl intermediate is synthesized through a series of reactions involving the formation of a cyclobutane ring and subsequent functionalization with a piperazine group.
Quinolinyl Intermediate Preparation:
Final Coupling Reaction: The cyclobutyl and quinolinyl intermediates are coupled under specific conditions to form the final imidazo[1,5-a]pyrazin-8-amine structure.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and quinoline moieties.
Reduction: Reduction reactions can occur at the imidazo[1,5-a]pyrazin-8-amine core.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and cyclobutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.
作用機序
The compound exerts its effects by inhibiting the insulin-like growth factor-1 receptor kinase. It binds to the ATP-binding pocket and the activation loop of the kinase, preventing phosphorylation and subsequent activation of the receptor. This inhibition disrupts downstream signaling pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine: is similar to other kinase inhibitors such as:
Uniqueness
What sets this compound apart is its specificity for the insulin-like growth factor-1 receptor kinase. This specificity reduces off-target effects and enhances its therapeutic potential .
特性
分子式 |
C30H31N7 |
|---|---|
分子量 |
489.63 |
IUPAC名 |
3-[3-(4-methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C30H31N7/c1-35-13-15-36(16-14-35)24-17-23(18-24)30-34-27(28-29(31)32-11-12-37(28)30)22-8-7-21-9-10-25(33-26(21)19-22)20-5-3-2-4-6-20/h2-12,19,23-24H,13-18H2,1H3,(H2,31,32) |
InChIキー |
PDJARQSWGDDFHH-PSWAGMNNSA-N |
SMILES |
CN1CCN(CC1)C2CC(C2)C3=NC(=C4N3C=CN=C4N)C5=CC6=C(C=C5)C=CC(=N6)C7=CC=CC=C7 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PQIP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










